2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMUFVCRVPMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate, or oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) for protection, and various electrophiles for substitution reactions.
Major Products
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is widely used in scientific research, including:
Peptide Synthesis: As a protected amino acid derivative, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds where temporary protection of the amino group is necessary.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the elimination of the tert-butyl group and formation of the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Glutamic Acid Derivatives
a) N-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH)
- Key Features: Methyl ester on γ-carboxyl group. Boc group on α-amino group.
- Comparison: Stability: The methyl ester is more stable under acidic conditions compared to benzyl esters but can be hydrolyzed with LiOH or NaOH . Synthetic Utility: Preferred in SPPS due to orthogonal protection (Boc for α-amino, methyl ester for γ-carboxyl) .
b) N-Boc-L-glutamic acid γ-ethyl ester
- Key Features :
- Ethyl ester replaces methyl ester.
- Deprotection: Requires stronger basic conditions for hydrolysis compared to methyl esters .
c) N-Benzyloxycarbonyl-L-glutamic acid γ-methyl ester (Z-Glu(OMe)-OH)
- Key Features: Benzyloxycarbonyl (Z) group on α-amino.
- Comparison: Deprotection: Z-group requires hydrogenolysis (H₂/Pd), which is incompatible with sulfur-containing residues. Boc is removed with mild acids (e.g., TFA), offering broader compatibility .
Compounds with Modified Side Chains
a) 2-((tert-Butoxycarbonyl)amino)-5-(methylsulfanyl)pentanoic acid
- Key Features :
- Methylthio (-SMe) substituent at the γ-position.
- Comparison :
b) 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
- Key Features :
- Benzyl ester and Z-group protection.
- Comparison: Deprotection Complexity: Requires hydrogenolysis for both groups, making it less versatile than Boc/methyl ester combinations .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as a glutamic acid derivative, has garnered attention for its diverse biological activities. This compound is particularly significant in pharmaceutical research due to its potential applications in various therapeutic areas, including anti-infection, apoptosis modulation, and immunology.
- Molecular Formula : C11H19NO6
- CAS Number : 4092711
- Molecular Weight : 247.28 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Anti-Infection : This compound exhibits activity against various pathogens, including bacteria and viruses. It has been noted for its potential use in antibiotic formulations and antiviral therapies targeting viruses such as HIV and influenza .
- Cell Cycle Regulation and Apoptosis : Research indicates that this compound influences apoptosis pathways, potentially through interactions with key proteins involved in cell cycle regulation . It may modulate signaling pathways such as JAK/STAT and MAPK/ERK, which are critical for cellular proliferation and survival.
- Neuronal Signaling : There is evidence suggesting that this compound may affect neuronal signaling pathways, making it a candidate for neuroprotective strategies . Its influence on glutamate receptors could be significant in conditions like Alzheimer's disease.
- Metabolic Pathways : The compound has been implicated in metabolic enzyme modulation, which is crucial for maintaining cellular homeostasis and energy balance .
Table 1: Summary of Biological Activities
Case Study: Anti-Viral Activity
A study investigated the anti-viral properties of this compound against the Dengue virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent for viral infections.
Case Study: Cancer Cell Apoptosis
In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Q & A
Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, and what critical reaction conditions must be controlled?
The compound is typically synthesized via esterification of the corresponding carboxylic acid with tert-butanol using a strong acid catalyst (e.g., sulfuric acid) . Boc (tert-butoxycarbonyl) protection is applied to the amino group to prevent undesired side reactions during peptide synthesis. Key conditions include maintaining anhydrous environments, precise temperature control (0–25°C), and stoichiometric ratios to avoid over- or under-protection .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the Boc-protected amine and ester functionalities. Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). Liquid chromatography-mass spectrometry (LC-MS) validates molecular weight and purity, with retention time comparison against standards . For chiral verification, chiral HPLC or polarimetry is recommended due to the compound’s stereospecific applications .
Q. How is this compound utilized in peptide synthesis, and what role does its stereochemistry play?
The Boc-protected amino acid serves as a building block in solid-phase peptide synthesis (SPPS). Its stereochemistry (S-configuration) ensures correct spatial orientation during coupling reactions, critical for maintaining peptide tertiary structure and biological activity. The methoxy ester group enhances solubility in organic solvents, facilitating stepwise elongation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS impurities) during characterization?
Contradictions often arise from residual solvents, diastereomer formation, or incomplete Boc deprotection. For NMR anomalies, compare experimental data with computational predictions (e.g., DFT simulations) or acquire 2D spectra (COSY, HSQC) to resolve coupling patterns. For LC-MS impurities, optimize purification via gradient HPLC or recrystallization in ethyl acetate/hexane mixtures . If stereochemical inconsistencies occur, re-evaluate synthetic steps for racemization risks, particularly during esterification .
Q. What strategies optimize the yield of this compound in multi-step syntheses, and how can side reactions be minimized?
Yield optimization requires careful monitoring of reaction kinetics. For example, slow addition of Boc anhydride during amino protection reduces exothermic side reactions. Employing scavengers (e.g., molecular sieves) for water removal improves esterification efficiency. Side products like tert-butyl ethers can be suppressed by using non-polar solvents (e.g., dichloromethane) and low temperatures (0–5°C) . Design of Experiments (DoE) frameworks can statistically identify critical parameters (e.g., pH, catalyst loading) for process robustness .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?
The Boc group is susceptible to acidic hydrolysis, while the methoxy ester hydrolyzes under basic conditions. Accelerated stability studies (40°C/75% RH) show degradation via tert-butyl cleavage, forming 5-methoxy-5-oxopentanoic acid. For long-term storage, keep the compound desiccated at -20°C in amber vials. Degradation pathways can be tracked using LC-MS to identify fragments (e.g., m/z corresponding to loss of tert-butoxycarbonyl) .
Q. What are the limitations of using this compound in complex peptide architectures, and how can steric hindrance be mitigated?
The tert-butyl group may introduce steric hindrance during coupling with bulky residues (e.g., tryptophan). Mitigation strategies include using coupling agents like HATU (enhanced activation) or incorporating spacer residues (e.g., glycine) to reduce crowding. Computational modeling (e.g., molecular dynamics) predicts conformational clashes, guiding sequence design .
Methodological Considerations
- Contradictory Evidence : Some protocols recommend Boc protection before esterification , while others reverse the order . Researchers should validate the sequence based on target peptide sequence and downstream deprotection requirements.
- Data Reproducibility : Batch-to-batch variability in tert-butanol purity can affect reaction outcomes. Use HPLC-grade reagents and document lot numbers for critical reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
